Product packaging for Methyl dodec-8-enoate(Cat. No.:CAS No. 62472-92-8)

Methyl dodec-8-enoate

Cat. No.: B14535280
CAS No.: 62472-92-8
M. Wt: 212.33 g/mol
InChI Key: XFKBEJGCTIJNCY-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Fatty Acid Methyl Ester Research

Unsaturated fatty acid methyl esters (FAMEs) are a class of organic molecules that are the subject of extensive research due to their diverse applications, ranging from biofuels to fine chemicals and pharmaceuticals. researchgate.netdocbrown.info The production of FAMEs is often achieved through the transesterification of triglycerides from vegetable oils or animal fats. docbrown.info Research in this field is driven by the need for sustainable and renewable chemical feedstocks. researchgate.net The specific position of the double bond within the carbon chain of a FAME, as seen in methyl dodec-8-enoate, is a critical determinant of its chemical reactivity and subsequent utility in synthesis.

Significance of the Dodecenoate Structural Motif in Contemporary Chemical Science

The dodecenoate structural motif, a twelve-carbon chain with a double bond, is of particular importance in the field of chemical ecology. epa.gov Specifically, C12 acetates with a double bond at the 8-position are well-established components of the sex pheromones of numerous lepidopteran species, including the oriental fruit moth (Grapholita molesta). sigmaaldrich.comchemsrc.comdocbrown.info The geometry of this double bond, whether cis (Z) or trans (E), is crucial for biological activity, often determining the specificity of the pheromonal signal. sigmaaldrich.com Consequently, the synthesis of specific isomers of dodecenyl acetates is a major focus, and this compound serves as a vital precursor in these synthetic pathways. chemsrc.com

Overview of Key Academic Research Trajectories for this compound

The primary trajectory of academic research involving this compound is its application in the synthesis of insect pheromones. sigmaaldrich.comchemsrc.com Studies frequently detail multi-step syntheses of (Z)-8-dodecen-1-yl acetate (B1210297) and (E)-8-dodecen-1-yl acetate, where this compound or its corresponding acid is a key building block. sigmaaldrich.comchemsrc.com These syntheses often involve the reduction of the methyl ester to the corresponding alcohol, followed by acetylation. The stereoselective formation of the C8 double bond is a critical aspect of this research. While direct research on this compound itself is limited, its importance is underscored by its frequent appearance in the synthetic routes to these economically and ecologically significant semiochemicals.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be tabulated.

PropertyValue
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS Number 62472-92-8

This table contains basic calculated and registered properties.

Spectroscopic Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B14535280 Methyl dodec-8-enoate CAS No. 62472-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl dodec-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h5-6H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBEJGCTIJNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60808281
Record name Methyl dodec-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60808281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-92-8
Record name Methyl dodec-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60808281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Dodec 8 Enoate and Its Analogues

Olefin Metathesis Strategies in Dodecenoate Synthesis

Olefin metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning reaction has revolutionized the synthesis of complex molecules, offering atom-economical and efficient pathways. wikipedia.orgorganic-chemistry.org In the context of dodecenoate synthesis, several metathesis strategies are employed.

Cross-Metathesis Reactions for Methyl Dodec-8-enoate Derivatization

Cross-metathesis (CM) is an intermolecular reaction that joins two different olefins, making it a highly effective method for derivatizing this compound and synthesizing its analogues. sigmaaldrich.comorganic-chemistry.org This strategy is particularly useful for modifying the chain length and introducing functional groups. For instance, the cross-metathesis of methyl oleate (B1233923), a readily available C18 fatty acid ester, with other olefins can yield a variety of valuable products. The reaction between methyl oleate and cis-2-butene-1,4-diol, for example, can produce methyl (E)-11-hydroxyundec-9-enoate, a bifunctional compound that serves as a precursor to various specialty chemicals. chemrxiv.org

The choice of catalyst is crucial for the success of cross-metathesis reactions. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high activity, functional group tolerance, and stability. organic-chemistry.orgsigmaaldrich.com The efficiency of these reactions can be influenced by factors such as catalyst loading, reaction temperature, and the nature of the substrates. chemrxiv.orgresearchgate.net For instance, in the cross-metathesis of methyl oleate with cinnamaldehyde, the second-generation Hoveyda-Grubbs catalyst has been shown to be effective. nih.gov

Table 1: Examples of Cross-Metathesis Reactions for Unsaturated Ester Synthesis

Reactant 1Reactant 2CatalystProduct(s)Reference
Methyl Oleatecis-2-Butene-1,4-diolStewart-Grubbs CatalystMethyl (E)-11-hydroxyundec-9-enoate chemrxiv.org
Methyl OleateCinnamaldehyde2nd Gen. Hoveyda-Grubbs2-Undecenal, Methyl 11-oxo-9-undecenoate, etc. nih.gov
Methyl RicinoleateAcrylonitrileRuthenium Catalyst IVNitrile ester researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ethenolysis Protocols in Oleochemical Transformations Towards this compound Precursors

Ethenolysis, a specific type of cross-metathesis involving ethylene (B1197577), is a powerful tool for shortening the carbon chains of long-chain fatty acid esters to produce valuable α-olefins and other shorter-chain esters. researchgate.netnih.gov This process is particularly relevant for the synthesis of precursors to this compound from abundant oleochemical feedstocks like methyl oleate. The ethenolysis of methyl oleate yields 1-decene (B1663960) and methyl 9-decenoate, both of which are commercially important chemicals. researchgate.netnih.gov

The reaction is driven by the removal of the volatile ethylene by-product, which shifts the equilibrium towards the desired products. wikipedia.org Highly selective and active catalysts are essential for efficient ethenolysis. nih.gov Ruthenium-based catalysts have demonstrated high turnover numbers in the ethenolysis of methyl oleate. researchgate.net Molybdenum-based catalysts have also shown high selectivity and yields for this transformation. nih.gov The ethenolysis of other renewable feedstocks, such as ricinoleic acid methyl ester, also provides an efficient route to methyl dec-9-enoate. rsc.org

Ring-Closing Metathesis for Cyclic Dodecenoate Structures

Ring-closing metathesis (RCM) is an intramolecular olefin metathesis reaction that is widely used for the synthesis of unsaturated cyclic compounds. organic-chemistry.orgwikipedia.org This methodology allows for the formation of rings of various sizes, from five-membered rings to large macrocycles, which are prevalent in drug discovery and natural products. organic-chemistry.orgwikipedia.orgdrughunter.com While not directly producing this compound, RCM is crucial for synthesizing cyclic analogues and related structures.

The driving force for RCM is often the formation of a stable cyclic alkene and the release of a small, volatile molecule like ethylene when terminal alkenes are used. organic-chemistry.orgwikipedia.org The success of RCM depends on factors like the substrate structure, catalyst choice, and reaction conditions. Grubbs catalysts are frequently employed for their functional group tolerance, enabling the synthesis of complex cyclic structures. organic-chemistry.org RCM has been successfully applied to the synthesis of various cyclic compounds, including macrocyclic peptoids and precursors to bioactive molecules. drughunter.comnih.govru.nl

Targeted Stereoselective and Stereospecific Synthesis of this compound Isomers

The biological activity and physical properties of unsaturated compounds like this compound can be highly dependent on the geometry of the double bond (E/Z isomerism) and the presence of chiral centers. Therefore, the development of stereoselective and stereospecific synthetic methods is of great importance.

Chiral Pool Approaches for Stereodefined Dodecenoates

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and hydroxy acids, as starting materials for the synthesis of complex chiral molecules. researchgate.net This strategy allows for the transfer of existing stereochemistry into the target molecule, providing an efficient route to stereodefined dodecenoates and their analogues.

For example, the synthesis of stereoisomers of natural products often relies on chiral pool starting materials like L-malic acid or D-malic acid to establish the desired absolute stereochemistry. researchgate.net By carefully selecting the chiral starting material and employing a sequence of stereocontrolled reactions, it is possible to synthesize specific isomers of this compound with defined stereocenters.

Catalytic Asymmetric Synthesis in Unsaturated Methyl Ester Formation

Catalytic asymmetric synthesis has emerged as a powerful strategy for the enantioselective formation of chiral molecules, including unsaturated esters. nih.govcapes.gov.br This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic asymmetric reactions can be applied to the synthesis of chiral dodecenoate isomers.

For instance, catalytic asymmetric epoxidation of α,β-unsaturated esters can introduce chirality, which can then be further elaborated to the desired dodecenoate structure. capes.gov.brelsevierpure.comnih.gov Similarly, catalytic asymmetric alkylation reactions of unsaturated esters can create new stereocenters with high enantioselectivity. acs.org The development of new chiral catalysts and methodologies continues to expand the scope and efficiency of asymmetric synthesis, offering precise control over the stereochemical outcome of the final product. nih.govnih.gov

Enzymatic and Biocatalytic Pathways for Dodecenoate Production

The use of enzymes and biocatalytic systems offers a green and highly specific alternative to traditional chemical synthesis for producing fatty acid esters like this compound. nih.govnih.gov Biocatalysis leverages enzymes, either in isolated form or within whole-cell systems, to perform complex chemical transformations under mild conditions, reducing the need for harsh reagents and minimizing waste. nih.govnih.gov

One of the most prominent enzymatic methods for producing fatty acid esters is lipase-catalyzed transesterification. nih.gov Lipases are a class of hydrolase enzymes that can efficiently catalyze the formation of ester bonds. In the context of dodecenoate production, a suitable triglyceride or another ester of dodec-8-enoic acid can be reacted with methanol (B129727) in the presence of a lipase (B570770). Fungal and yeast lipases, such as those from Candida, Rhizopus, and Thermomyces species, have demonstrated high efficacy in these reactions, often achieving yields of 80-95% for analogous processes like biodiesel production. nih.gov The use of immobilized enzymes is a common strategy to improve stability and reusability, making the industrial-scale process more economically viable. nih.gov

Another innovative approach is the chemo-enzymatic synthesis, which combines enzymatic reactions with traditional chemical steps. beilstein-journals.orgnih.gov For instance, a carboxylic acid reductase (CAR) enzyme can be used to selectively reduce a carboxylic acid precursor to its corresponding aldehyde. nih.govd-nb.info This aldehyde can then be used as a starting material in a subsequent chemical reaction, such as the Wittig reaction, to construct the unsaturated carbon chain. beilstein-journals.orgd-nb.info This method allows for the synthesis of unsaturated esters from abundant fatty acid feedstocks. beilstein-journals.org

Table 1: Representative Biocatalysts in Ester Synthesis

Biocatalyst TypeEnzyme Source (Example)Reaction TypeTypical SubstratesRelevance to Dodecenoate Production
Lipase (Immobilized)Thermomyces lanuginosusTransesterificationTriglycerides, AlcoholsDirect synthesis from dodec-8-enoic acid triglycerides and methanol.
Lipase (Whole-Cell)Aspergillus sp.TransesterificationOils, MethanolCost-effective production without enzyme purification steps. nih.gov
Carboxylic Acid Reductase (CAR)Mycobacterium sp.ReductionCarboxylic AcidsCreates an aldehyde precursor for subsequent C=C bond formation. nih.govd-nb.info

Conventional and Emerging Bond-Forming Reactions for this compound Scaffolds

Beyond biocatalysis, several conventional and modern organic synthesis reactions are pivotal for constructing the specific carbon skeleton and functional groups of this compound.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes with a high degree of control over the location of the double bond, making it ideal for producing unsaturated esters like this compound. masterorganicchemistry.comlibretexts.org The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). libretexts.org The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. umass.edu

For the synthesis of this compound, a plausible Wittig strategy would involve the reaction between octanal (B89490) and a phosphorus ylide derived from a 4-carbon ester-containing alkyl halide, such as methyl 4-bromobutanoate. The ylide is typically prepared by first reacting triphenylphosphine with the alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base to yield the nucleophilic ylide. libretexts.org

Recent advancements have focused on developing more environmentally benign Wittig reaction conditions. Research has shown that the reaction can be effectively carried out in aqueous media, often using a simple base like sodium bicarbonate, which can accelerate the reaction and simplify product isolation. umass.eduacs.org These aqueous methods have been successful for a range of aldehydes, including long-chain aliphatic aldehydes, achieving high yields and selectivities. acs.org

Table 2: Examples of Wittig Reaction for Unsaturated Ester Synthesis

AldehydeWittig Reagent PrecursorBase/SolventProductYield (%)Reference
BenzaldehydeEthyl bromoacetateNaHCO₃ / H₂OEthyl cinnamate99 acs.org
4-NitrobenzaldehydeEthyl bromoacetateNaHCO₃ / H₂OEthyl 4-nitrocinnamate98 umass.eduacs.org
HeptanalEthyl bromoacetateNaHCO₃ / H₂OEthyl non-2-enoate91 acs.org
Hypothetical: OctanalMethyl 4-bromobutanoateBuLi / THFThis compoundN/APlausible Route

Direct esterification is a fundamental method for synthesizing esters. The most common example is the Fischer esterification, where a carboxylic acid (dodec-8-enoic acid) is reacted with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ub.edu The reaction is an equilibrium process, and to drive it towards the product (this compound), it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Functional group interconversions (FGIs) are a series of reactions that transform one functional group into another, providing synthetic flexibility. fiveable.mesolubilityofthings.com These can be used to prepare the necessary precursors for esterification or to modify a molecule after the ester group is in place. For example, if dodec-8-en-1-ol (B15146213) were a more accessible starting material, it could be oxidized to dodec-8-enoic acid using a suitable oxidizing agent. This acid could then undergo Fischer esterification to yield the target methyl ester.

Alternatively, FGIs can be used to create the alkene bond. One could start with a saturated precursor like methyl 12-hydroxydodecanoate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), followed by an elimination reaction to introduce the double bond. vanderbilt.edu The position of the double bond would depend on the specific precursors and reaction conditions chosen. This highlights how a combination of fundamental reactions like esterification and FGIs provides a versatile toolkit for the synthesis of molecules like this compound. ub.edu

Mechanistic Investigations of Methyl Dodec 8 Enoate Reactivity

Addition Reactions Across the Carbon-Carbon Double Bond in Methyl Dodec-8-enoate

The electron-rich nature of the C=C double bond in this compound makes it susceptible to attack by electrophiles and a prime site for addition reactions. These reactions involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds.

Catalytic hydrogenation is a fundamental reaction for saturating the carbon-carbon double bond in unsaturated esters like this compound, converting it to methyl dodecanoate (B1226587). This process is of significant industrial importance, particularly in improving the oxidative stability of biofuels and in the production of fatty alcohols. chalmers.seresearchgate.net The reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated ester onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel). On the catalyst surface, the H-H bond of hydrogen is cleaved, and the hydrogen atoms add across the double bond of the ester in a stepwise manner. The stereochemistry of the addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond, as the alkene is adsorbed on the catalyst surface.

However, a side reaction that can occur during hydrogenation is cis-trans isomerization. libretexts.org The mechanism involves the reversible transfer of one hydrogen atom to the double bond, forming a half-hydrogenated intermediate that is still bonded to the catalyst. Rotation around the former double bond can occur in this intermediate before the second hydrogen is added or the original hydrogen is removed, leading to the formation of the trans isomer. The degree of isomerization is influenced by reaction conditions such as temperature, pressure, and catalyst type.

Table 1: Catalysts and Conditions for the Hydrogenation of Unsaturated Fatty Acid Esters

CatalystSupportTemperature (°C)Pressure (MPa)Key Observations
Palladiumγ-Al₂O₃AmbientAmbientHigh conversion and selectivity for ketone in model compounds. osti.gov
Nickel->150>0.27Used for complete hydrogenation of unsaturated fatty acids. google.com
Copper Chromite-HighHighUsed as an adjunct catalyst to enhance hydrogenation. google.com
IridiumNb₂O₅1704.0High conversion and selectivity to the corresponding alcohol. mdpi.com
IridiumMoO₃2008.0High yield of the corresponding alkane. mdpi.com

It is important to note that the data in this table is derived from studies on various unsaturated fatty acid esters, and the specific conditions for this compound may vary.

The double bond of this compound can undergo electrophilic addition with various reagents.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a mechanism involving a cyclic halonium ion intermediate. The halogen molecule becomes polarized as it approaches the electron-rich double bond. The π electrons of the alkene attack the electrophilic halogen atom, displacing the other halogen atom as a halide ion and forming a three-membered ring intermediate. The halide ion then attacks one of the carbons of the cyclic halonium ion from the side opposite to the ring (anti-addition), leading to the formation of a vicinal dihalide. For this compound, this would result in the formation of methyl 8,9-dihalododecanoate.

Hydroxylation: Hydroxylation is the process of adding hydroxyl (-OH) groups across the double bond to form a diol. This can be achieved through different methods, leading to either syn- or anti-addition products.

Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). The mechanism with OsO₄ involves the formation of a cyclic osmate ester in a concerted step, which is then hydrolyzed to yield a cis-diol.

Anti-dihydroxylation is typically achieved via epoxidation followed by acid-catalyzed ring-opening. The initial epoxidation creates an epoxide ring, and the subsequent backside attack by a water molecule (nucleophile) under acidic conditions leads to the formation of a trans-diol. youtube.com

A novel method for the hydroxylation of unsaturated plant oils using an Fe(III) citrate (B86180) monohydrate/Na₂S₂O₈ catalyst has also been reported, which proceeds through a radical mechanism involving C-H activation. nih.gov

Epoxidation is the reaction that converts the carbon-carbon double bond of an alkene into a three-membered cyclic ether known as an epoxide (or oxirane). For this compound, this reaction would yield methyl 8,9-epoxydodecanoate. A common reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism of epoxidation with a peroxy acid is concerted, meaning all bond-forming and bond-breaking events occur in a single step. youtube.com The peroxy acid delivers an oxygen atom to the double bond, and the reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

Epoxides are valuable synthetic intermediates. As mentioned previously, they can be ring-opened under acidic or basic conditions to form diols. masterorganicchemistry.com

Acid-catalyzed hydrolysis: Protonation of the epoxide oxygen makes it a better leaving group. Water then attacks one of the carbons of the epoxide from the back side, leading to anti-dihydroxylation.

Base-catalyzed hydrolysis: A strong nucleophile, such as hydroxide (B78521) ion (OH⁻), attacks one of the less sterically hindered carbons of the epoxide in an Sₙ2-like manner, causing the ring to open and, after protonation, form the trans-diol. youtube.com

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The double bond in this compound allows it to participate as a component in certain pericyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. rsc.org In this context, the carbon-carbon double bond of this compound can act as the dienophile.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. While the ester group in this compound is electron-withdrawing, it is not directly conjugated with the double bond. Therefore, this compound would be expected to be a moderately reactive dienophile. The reaction would involve the concerted movement of six π electrons (four from the diene and two from the double bond of the ester) to form a new six-membered ring. For instance, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. The use of an unsaturated fatty acid as a catalyst has been shown to enhance the formation of Diels-Alder adducts in certain reactions. google.com

Oxidative Degradation and Stability Studies of this compound

Unsaturated fatty acid methyl esters are susceptible to oxidation, a process that can lead to the degradation of the compound and the formation of various byproducts. researchgate.netresearchgate.net This is a significant concern for materials like biodiesel, where oxidative stability is a critical quality parameter. metrohm.com The presence of the double bond in this compound is the primary site for oxidative attack.

The oxidation of unsaturated esters is a free-radical chain reaction involving initiation, propagation, and termination steps.

Initiation: The process begins with the formation of a free radical, often through the abstraction of a hydrogen atom from an allylic position (the carbon adjacent to the double bond). The C-H bonds at the allylic positions (C7 and C10 in this compound) are weaker and more susceptible to abstraction than other C-H bonds in the molecule.

Propagation: The resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide and a new alkyl radical, thus propagating the chain reaction.

Termination: The chain reaction is terminated when two radicals combine.

The hydroperoxides formed during propagation are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. nih.govmdpi.com These secondary products can contribute to an increase in acidity and viscosity, and the formation of insoluble polymers. nrel.gov

The rate of oxidation is influenced by several factors, including the degree of unsaturation (more double bonds lead to lower stability), temperature, and the presence of pro-oxidants (like metals) or antioxidants. nih.gov

Table 2: Factors Influencing the Oxidative Stability of Unsaturated Fatty Acid Methyl Esters

FactorEffect on StabilityRationale
Degree of UnsaturationDecreasesMore double bonds provide more reactive sites for oxidation. researchgate.net
TemperatureDecreasesHigher temperatures accelerate the rate of oxidation reactions. nih.gov
Presence of MetalsDecreasesMetal ions can act as catalysts for the decomposition of hydroperoxides, accelerating oxidation.
Presence of AntioxidantsIncreasesAntioxidants interrupt the free-radical chain reaction.
Storage ConditionsVariableExposure to air and light promotes oxidation. emu.ee

This table provides a general overview of factors affecting the stability of unsaturated esters.

Autoxidation Processes and Hydroperoxide Formation in Fatty Acid Methyl Esters

Autoxidation is a spontaneous oxidative process that occurs when unsaturated fatty acid esters are exposed to oxygen. This free-radical chain reaction is a primary pathway for the degradation of these compounds, leading to the formation of hydroperoxides as the initial products. The mechanism of autoxidation can be described in three key stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a free radical. This can be triggered by factors such as heat, light, or the presence of metal catalysts, which facilitate the abstraction of a hydrogen atom from an allylic position (a carbon atom adjacent to the double bond). In this compound, the allylic positions are at C-7 and C-10.

Propagation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another unsaturated ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical. This new radical continues the chain reaction.

Termination: The chain reaction is terminated when two radicals react with each other to form non-radical products. This can occur through the combination of two alkyl radicals, two peroxy radicals, or an alkyl and a peroxy radical.

The primary products of the initial stages of autoxidation are a mixture of hydroperoxides. For this compound, the attack of oxygen can occur at either of the carbon atoms of the double bond (C-8 or C-9), leading to the formation of different hydroperoxide isomers. These hydroperoxides are relatively unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

Table 1: Key Stages in the Autoxidation of this compound

StageDescriptionKey ReactantsKey Products
Initiation Formation of an initial alkyl radical.This compound, Initiator (e.g., heat, light)Alkyl radical
Propagation The radical chain reaction continues, forming hydroperoxides.Alkyl radical, O₂, this compoundPeroxy radical, Hydroperoxide
Termination Two radicals combine to form a stable, non-radical product.Alkyl radicals, Peroxy radicalsNon-radical products

Catalyzed Oxidation Mechanisms (e.g., Niobium(V) Oxide Catalysis)

The oxidation of unsaturated fatty acid methyl esters can be accelerated and directed by the use of catalysts. Niobium(V) oxide (Nb₂O₅) has been investigated as a catalyst for the oxidation of unsaturated fatty acid methyl esters, such as methyl linoleate (B1235992), in the presence of hydrogen peroxide. nih.govnih.gov While not specifically studying this compound, the mechanism provides insight into the potential catalyzed oxidation pathways. The catalytic activity of niobium(V) oxide is attributed to its surface acidity and its ability to activate hydrogen peroxide. nih.govnih.gov

The proposed mechanism for the Nb₂O₅-catalyzed oxidation of a related compound, methyl linoleate, suggests that the reaction is initiated by hydroperoxyl radicals formed from the interaction between the niobium catalyst and hydrogen peroxide. nih.gov These radicals are selective in abstracting a hydrogen atom from the bis-allylic position of methyl linoleate. nih.gov For this compound, which lacks a bis-allylic position, the abstraction would likely occur at the allylic carbons (C-7 and C-10).

The resulting radical intermediate reacts with oxygen to form peroxy radicals, which then form hydroperoxides. nih.gov The acidic surface of the niobium oxide catalyst can then promote the decomposition of these hydroperoxides through a Hock-type rearrangement, leading to the formation of aldehydes and other oxygenated products. nih.gov For instance, in the oxidation of methyl linoleate, the dominant product observed was methyl 9-oxononanoate (B1257084). nih.govnih.gov

Homolytic Beta-Scission of Alkoxy Radicals Leading to Dodecenoate Fragments

Alkoxy radicals (RO•) are highly reactive intermediates that can be formed from the decomposition of hydroperoxides, which are primary products of autoxidation. A key reaction pathway for alkoxy radicals is β-scission, which involves the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom. This fragmentation results in the formation of a carbonyl compound and a new alkyl radical.

In the context of an alkoxy radical derived from a hydroperoxide of this compound (e.g., at the C-8 or C-9 position), β-scission would lead to the fragmentation of the carbon chain. For example, an alkoxy radical at the C-8 position could undergo β-scission on either side of the radical center. Cleavage of the C7-C8 bond would yield an oct-2-enal fragment and a methoxycarbonylpropyl radical. Alternatively, cleavage of the C8-C9 bond would result in the formation of a C4 aldehyde and a larger fragment containing the ester group. The specific fragmentation pathway is influenced by the stability of the resulting radical and carbonyl products. Theoretical studies on smaller alkoxy radicals have shown that the barriers for β-scission reactions are influenced by the endothermicity of the reaction and the ionization energy of the departing radical. murdoch.edu.au

Table 2: Potential β-Scission Products of a Methyl 8-hydroperoxydodec-9-enoate derived Alkoxy Radical

Scission BondResulting Carbonyl CompoundResulting Radical Fragment
C7-C8Oct-2-enalMethoxycarbonylpropyl radical
C8-C9Hept-1-ene-1,7-dicarbaldehydeButyl radical

Radical Reactions and Polymerization Initiation with Dodecenoate Moieties

The double bond in this compound can participate in radical addition reactions, which can lead to polymerization. In a typical radical polymerization process, an initiator generates a free radical that adds to the double bond of a monomer, creating a new radical. This new radical then adds to another monomer, and the process repeats, leading to the formation of a long polymer chain. rsc.orgelsevierpure.com

While fatty acid methyl esters themselves are not typically used as primary monomers in industrial polymerization, their unsaturated nature allows them to be incorporated into polymer chains or to initiate polymerization under certain conditions. The reactivity of the dodecenoate moiety in radical reactions would be influenced by the stability of the radical formed upon addition to the double bond.

Enzyme-initiated radical polymerization is another area of interest, where enzymes like peroxidases or laccases can generate radicals from initiator molecules, which then trigger polymerization. mdpi.comnih.govresearchgate.net It is conceivable that a dodecenoate moiety could act as a substrate or co-substrate in such systems, leading to its incorporation into a polymer backbone.

Rearrangement Reactions and Isomerization Pathways of this compound

Geometric Isomerization (Z/E Isomerization)

The double bond at the C-8 position of this compound can exist as two geometric isomers: the cis (Z) isomer, where the adjacent carbon atoms are on the same side of the double bond, and the trans (E) isomer, where they are on opposite sides. The interconversion between these isomers, known as Z/E or geometric isomerization, can be induced by various means, including heat, light (photoisomerization), or catalysis.

Photoinduced isomerization often involves the excitation of the π-electrons of the double bond to a higher energy state, where rotation around the carbon-carbon single bond becomes possible. nih.gov Upon relaxation back to the ground state, a mixture of both Z and E isomers can be formed. Catalytic methods for Z/E isomerization can involve various transition metal complexes or radical-based mechanisms. For instance, the Kolbe electrolysis of unsaturated carboxylic acids has been observed to cause Z/E-isomerization, potentially through the formation of an intermediate cyclopropylcarbinyl radical. researchgate.net

Positional Isomerization of the Double Bond

Positional isomerization involves the migration of the double bond along the carbon chain. In this compound, the double bond could potentially migrate to other positions, leading to a mixture of isomers such as methyl dodec-7-enoate or methyl dodec-9-enoate. This type of isomerization is often catalyzed by acids, bases, or transition metal complexes.

The hydroisomerization of long-chain hydrocarbons, a related process, is of significant industrial interest for improving the properties of fuels and lubricants. mdpi.comchemicalbook.com This process typically employs bifunctional catalysts containing both metal and acid sites. mdpi.comchemicalbook.com The mechanism involves the dehydrogenation of the alkane to an alkene on a metal site, followed by isomerization of the alkene on an acid site, and subsequent hydrogenation back to a branched alkane. A similar catalytic approach could be envisioned for the positional isomerization of the double bond in this compound, where the equilibrium between different isomers would be driven by their relative thermodynamic stabilities.

Enolate Chemistry and Derivatives of this compound

The presence of a carbonyl group in this compound allows for the application of enolate chemistry, leading to a variety of functionalized derivatives. Enolates are powerful nucleophiles in organic synthesis, formed by the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.comwizeprep.com

Reactions Involving Alpha-Carbon Reactivity

The α-hydrogens of esters like this compound are weakly acidic and can be removed by a strong base to form an ester enolate. masterorganicchemistry.comyoutube.com This enolate is a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com This delocalization is key to its stability and reactivity. masterorganicchemistry.comwizeprep.com

The formation of an enolate from this compound requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to avoid competing reactions like saponification or transesterification. masterorganicchemistry.comwikipedia.org Once formed, the enolate of this compound can react with various electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comwizeprep.com A common reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha position. wizeprep.com

The acidity of the α-proton in esters is generally lower than that in ketones, as indicated by their higher pKa values. This is because the oxygen atom of the ester group is also involved in resonance with the carbonyl group, which makes the carbonyl carbon less electrophilic and the α-protons less acidic. youtube.com

This table illustrates the relative acidity of α-hydrogens in various carbonyl and related compounds. Data sourced from multiple organic chemistry resources. youtube.com

Esterification and Transesterification Kinetics of Dodecenoate Systems

Esterification, the formation of an ester from a carboxylic acid and an alcohol, and transesterification, the exchange of the alcohol group of an ester with another alcohol, are fundamental reactions for dodecenoate systems. ncsu.edumasterorganicchemistry.com These reactions are typically catalyzed by acids or bases. ncsu.edumasterorganicchemistry.com

The kinetics of these reactions are crucial for industrial applications, such as the production of biodiesel, which consists of fatty acid methyl esters. ncsu.edunih.gov The transesterification of triglycerides with methanol (B129727) is a well-studied process that generally follows a multi-step reversible reaction mechanism, proceeding through diglyceride and monoglyceride intermediates. nih.gov

Kinetic studies of esterification and transesterification often employ models such as pseudo-homogeneous first-order or second-order kinetics to determine reaction rate constants (k) and activation energies (Ea). nih.govuobaghdad.edu.iqresearchgate.net For instance, the acid-catalyzed esterification of long-chain fatty acids can be modeled to understand the influence of temperature, catalyst concentration, and reactant molar ratios on the reaction rate and conversion. uobaghdad.edu.iqresearchgate.netdss.go.thresearchgate.net Increasing the reaction temperature generally increases the rate constant. uobaghdad.edu.iqresearchgate.net

In the context of biodiesel production from various oils, kinetic parameters have been extensively determined. For example, in a two-step acid-base catalyzed transesterification process, the esterification and transesterification reactions were found to be first-order with specific rate constants. mdpi.com

This table presents example kinetic data from a study on a two-step transesterification process, which provides a reference for the kinetics of similar systems. mdpi.com

Factors such as the chain length of the fatty acid and the alcohol can influence the kinetics of lipase-catalyzed esterification. dss.go.thresearchgate.net While specific kinetic data for this compound is not abundant, the principles derived from studies on similar unsaturated methyl esters, like methyl 10-undecenoate, are applicable. acs.org

Specific Named Reaction Mechanisms Relevant to this compound Structure

The unsaturated nature and ester functionality of this compound make it susceptible to specific named reactions that target these structural features.

Waddington Mechanism in Unsaturated Methyl Ester Oxidation

The Waddington mechanism describes a low-temperature gas-phase oxidation pathway for alkenes. nih.govresearchgate.netnih.gov This mechanism is relevant to unsaturated methyl esters like this compound due to the presence of the carbon-carbon double bond. The mechanism is initiated by the addition of a hydroxyl radical (•OH) to the double bond, forming a β-hydroxyalkyl radical. nih.gov This radical then reacts with molecular oxygen to yield a β-hydroxyalkylperoxy radical.

A key step in the Waddington mechanism is an intramolecular hydrogen abstraction, where the peroxy radical abstracts a hydrogen atom from the hydroxyl group via a six-membered ring transition state. nih.gov This isomerization forms an alkyl-hydroperoxide-alkoxy radical, which subsequently decomposes through C-C and O-O bond fission to yield carbonyl compounds (aldehydes or ketones) and regenerate a hydroxyl radical. nih.gov This pathway is considered important in the low-temperature oxidation chemistry of both olefins and alcohols. nih.govnih.gov

Friedel-Crafts Reactions in Dodecenoate-Derived Compounds

The Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl groups to an aromatic ring through electrophilic aromatic substitution. masterorganicchemistry.comnih.gov While this compound itself is not aromatic, its derivatives can participate in Friedel-Crafts reactions.

For instance, the carboxylic acid, dodec-8-enoic acid, can be converted to its corresponding acyl chloride. This acyl chloride can then be used in a Friedel-Crafts acylation reaction with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.comyoutube.com This would result in the formation of an aryl ketone derivative of the dodecenoate structure. The Friedel-Crafts acylation is generally preferred over alkylation as it avoids polyalkylation and carbocation rearrangements. masterorganicchemistry.comorganic-chemistry.org

Alternatively, under acidic conditions, the double bond in this compound could potentially act as a nucleophile to attack an activated aromatic ring, in a variation of the Friedel-Crafts alkylation, although this is less common for simple alkenes without activating groups. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl Dodec 8 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including methyl dodec-8-enoate. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

¹H NMR and ¹³C NMR for Assignment and Stereochemical Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to the different protons within the molecule. The olefinic protons at the C-8 and C-9 positions typically appear as a multiplet in the downfield region, around 5.3-5.4 ppm. The singlet for the methyl ester protons (-OCH₃) is readily identifiable at approximately 3.67 ppm. The α-methylene protons (C-2) adjacent to the carbonyl group resonate around 2.30 ppm as a triplet. The allylic protons at C-7 and C-10 appear as multiplets around 2.01 ppm. The remaining methylene (B1212753) protons in the aliphatic chain produce a series of overlapping signals in the upfield region, typically between 1.2 and 1.4 ppm, while the terminal methyl group (C-12) protons appear as a triplet at approximately 0.89 ppm.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing around 174 ppm. The olefinic carbons (C-8 and C-9) resonate in the region of 129-131 ppm. The methyl ester carbon (-OCH₃) is found at approximately 51.4 ppm. The methylene carbon adjacent to the carbonyl group (C-2) appears around 34 ppm, while the allylic carbons (C-7 and C-10) are observed in the range of 27-32 ppm. The other methylene carbons of the aliphatic chain produce signals between 22 and 32 ppm, with the terminal methyl carbon (C-12) resonating at the most upfield position, around 14 ppm.

Stereochemical analysis, particularly the determination of the double bond geometry (cis or trans), can be inferred from the coupling constants of the olefinic protons in the ¹H NMR spectrum and the chemical shifts of the allylic carbons in the ¹³C NMR spectrum. For cis isomers, the vicinal coupling constant (³J) between the olefinic protons is typically smaller (around 10-12 Hz) compared to that of the trans isomer (around 15-18 Hz). Additionally, the allylic carbons in cis isomers are generally shielded (appear at a lower ppm value) compared to those in trans isomers due to steric interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1--~174.3
2~2.30t~34.1
3~1.63m~24.9
4-6~1.30m~29.0-29.2
7~2.01m~27.2 (cis), ~32.6 (trans)
8~5.37m~129.8 (cis), ~130.4 (trans)
9~5.37m~130.2 (cis), ~130.8 (trans)
10~2.01m~27.2 (cis), ~32.6 (trans)
11~1.35m~31.9
12~0.89t~14.1
OCH₃~3.67s~51.4

Note: These are predicted values and may vary slightly from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)magritek.com

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. For this compound, COSY would show correlations between the olefinic protons (H-8 and H-9) and their adjacent allylic protons (H-7 and H-10). It would also map out the connectivity of the entire aliphatic chain, from the terminal methyl group (H-12) up to the α-methylene protons (H-2). youtube.comcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, for instance, connecting the chemical shift of the methyl ester protons (~3.67 ppm) to the methyl ester carbon (~51.4 ppm). This technique is crucial for unambiguously assigning the carbon signals based on their attached, and often more easily assigned, proton signals. magritek.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically two to three bond) correlations between protons and carbons. In the context of this compound, HMBC is particularly useful for confirming the position of the double bond and the ester functionality. For example, the methyl ester protons (~3.67 ppm) would show a correlation to the carbonyl carbon (C-1, ~174.3 ppm). The olefinic protons (H-8 and H-9) would show correlations to the allylic carbons (C-7 and C-10) and potentially to each other's carbon, further solidifying the assignment of the double bond location. magritek.comyoutube.comcolumbia.edu

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with gas chromatography, it becomes an indispensable tool for the separation, identification, and quantification of volatile compounds like this compound from complex mixtures.

Fragmentation Pathways and Isomer Differentiation in Dodecenoatesresearchgate.net

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion (M⁺) peak, corresponding to the molecular weight of the compound (m/z 212), may be observed, although it can be weak. A prominent fragment is often observed at m/z 74, which corresponds to the McLafferty rearrangement, a characteristic fragmentation of fatty acid methyl esters. Other significant fragments arise from cleavage at various points along the aliphatic chain. researchgate.netlibretexts.org

A key challenge in the analysis of unsaturated fatty acid methyl esters is the differentiation of positional isomers, as they often exhibit very similar mass spectra. For dodecenoates, it is crucial to distinguish the Δ8 isomer from other isomers such as Δ7, Δ9, Δ10, and Δ11. While standard EI-MS may not provide sufficient information for unambiguous isomer assignment, several strategies can be employed:

Derivatization: Chemical derivatization of the double bond, for example, through the formation of dimethyl disulfide (DMDS) adducts, can lead to the formation of diagnostic fragment ions upon MS analysis. The fragmentation of these adducts typically occurs at the site of the original double bond, allowing for its precise localization.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion or a specific fragment ion is isolated and subjected to further fragmentation. The resulting product ion spectrum can provide more detailed structural information, including clues about the double bond position.

Gas Chromatography Retention Times: Different positional isomers often have slightly different retention times on a GC column, especially on polar columns. By comparing the retention time of an unknown with that of authentic standards, the isomer can be identified. uib.no

Quantitative Analysis of this compound and its Derivativesresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the quantitative analysis of fatty acid methyl esters. researchgate.net The quantification is typically performed by integrating the peak area of a specific ion (Selected Ion Monitoring, SIM) or the total ion current (TIC) corresponding to the analyte and comparing it to a calibration curve generated from standards of known concentration. nih.govresearchgate.net

For accurate and precise quantification, an internal standard is often employed. The internal standard is a compound with similar chemical properties to the analyte but is not present in the sample. It is added to both the standards and the samples in a known amount. By comparing the peak area ratio of the analyte to the internal standard, variations in sample preparation and instrument response can be compensated for. For the analysis of this compound, a deuterated analog or a fatty acid methyl ester with an odd number of carbon atoms (which is not typically found in biological samples) can be used as an internal standard. nih.gov

The choice of ionization technique can also impact quantitative analysis. While electron ionization is common, chemical ionization (CI) can sometimes offer higher sensitivity and produce a more abundant molecular ion, which can be advantageous for quantification, particularly in complex matrices. researchgate.net

Table 2: Key Ions in the Mass Spectrum of a Generic Monounsaturated C12 Methyl Ester

m/zInterpretation
212Molecular Ion [M]⁺
181[M - OCH₃]⁺
152[M - C₄H₈O]⁺ (from McLafferty + H rearrangement)
143[M - C₅H₉O]⁺
111[C₈H₁₅]⁺
97[C₇H₁₃]⁺
87[CH₃OC(O)CH₂CH₂]⁺
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
55[C₄H₇]⁺

Note: The relative intensities of these ions can vary depending on the double bond position and the specific MS conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysispjoes.compjoes.comresearchgate.netbohrium.comspectra-analysis.com

Infrared and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

In the infrared spectrum of this compound, the most prominent absorption band is the C=O stretching vibration of the ester group, which typically appears in the region of 1740-1750 cm⁻¹. The C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1000 cm⁻¹ region. The C=C stretching vibration of the double bond is generally weak in the IR spectrum of a non-conjugated, internal alkene and may be difficult to observe, but it is expected to appear around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are found just above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³ hybridized carbons of the aliphatic chain and the methyl group appear just below 3000 cm⁻¹. pjoes.compjoes.comresearchgate.netbohrium.comspectra-analysis.com

Raman spectroscopy , on the other hand, is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the double bond in this compound gives a strong signal in the Raman spectrum, typically in the range of 1640-1680 cm⁻¹. The C-H stretching vibrations of the olefinic protons also produce a distinct signal. The C=O stretching vibration of the ester is also observable in the Raman spectrum, usually between 1729 and 1748 cm⁻¹. The various C-C stretching and CH₂ bending and twisting modes of the aliphatic chain give rise to a series of bands in the fingerprint region of the spectrum. The position and intensity of these bands can provide information about the chain length and conformation of the molecule. nih.govresearchgate.netspectroscopyonline.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1740 - 1750 (Strong)1729 - 1748 (Medium)
C-O (Ester)Stretching1300 - 1000 (Strong)Observable
C=C (Alkene)Stretching1640 - 1680 (Weak)1640 - 1680 (Strong)
=C-H (Alkene)Stretching~3020Observable
C-H (Alkane)Stretching2850 - 2960 (Strong)2850 - 2960 (Strong)
CH₂Bending (Scissoring)~1465~1440
CH₃Bending~1375~1375

Synthetic Derivatization and Structural Modification of Methyl Dodec 8 Enoate Analogues

Synthesis of Cyclic Fatty Esters from Dodecenoate Precursors

The synthesis of cyclic fatty esters from dodecenoate precursors represents a valuable strategy for converting linear fatty acid derivatives into macrocyclic structures. These cyclic compounds are of interest in various fields, including the fragrance and polymer industries.

One common approach involves intramolecular cyclization reactions. For instance, diunsaturated C18 cyclic fatty acid methyl esters have been synthesized as models for cyclic fatty acids formed during the heating of vegetable oils. nih.gov The Wittig reaction, utilizing appropriate methyl ω-bromoesters and 3-cyclohexenals, has been successfully employed to create these cyclic esters with crude yields ranging from 30-83%. nih.gov The resulting products were characterized by various spectroscopic methods, which confirmed the formation of the desired cyclic structures, with the Z-unsaturated isomers being produced in over 90% purity. nih.gov

Another powerful technique for the synthesis of cyclic esters is ring-closing metathesis (RCM). This method has been used to produce macrocyclic lactones from biomass-derived starting materials. acs.org Gold-catalyzed cyclization of 1,6-diynes is another innovative method that yields a variety of highly functionalized cyclic products. ntnu.edu Furthermore, a mutant of Bacillus subtilis has demonstrated the ability to synthesize a range of ω-alicyclic fatty acids when supplied with the corresponding alicyclic carboxylic acids as precursors. nih.gov

Table 1: Synthesis of Cyclic Fatty Esters
MethodPrecursorsProduct TypeKey FeaturesReference
Wittig ReactionMethyl ω-bromoesters and 3-cyclohexenalsDiunsaturated C18 cyclic fatty acid methyl estersCrude yields of 30-83%; >90% Z-isomer purity. nih.gov nih.gov
Ring-Closing Metathesis (RCM)Biomass-derived dienesMacrocyclic lactonesAtom-economical approach. acs.org acs.org
Gold-Catalyzed Cyclization1,6-DiynesHighly functionalized (poly)cyclic productsNovel cyclization reactions. ntnu.edu ntnu.edu
Microbial SynthesisAlicyclic carboxylic acidsω-Alicyclic fatty acidsUtilizes a mutant of Bacillus subtilis. nih.gov nih.gov

Formation of Substituted Methyl Dodec-8-enoate Derivatives

The introduction of substituents onto the this compound backbone allows for the fine-tuning of its chemical and physical properties. Hydroxylation, epoxidation, and alkyl-branching are key strategies to achieve this.

Hydroxylated and Epoxidized Dodecenoates

Hydroxylation and epoxidation introduce oxygen-containing functional groups into the fatty acid ester chain, significantly altering its polarity and reactivity. These reactions typically target the double bonds present in the molecule. mdpi.com

Epoxidation of unsaturated fatty acid esters is often a preliminary step, followed by hydroxylation. mdpi.com For example, epoxidized soybean oil can be hydroxylated using methanol (B129727) in the presence of a fluoroboric acid catalyst, leading to the formation of polyols with both hydroxyl (–OH) and methoxy (B1213986) (–OCH3) groups. mdpi.com Another method involves the ring-opening of epoxidized oils with glycols, such as ethylene (B1197577) glycol or diethylene glycol, which increases the number of hydroxyl groups. mdpi.com

Enzymatic hydroxylation offers a more selective approach. The enzyme CYP94A1 from Vicia sativa has been shown to hydroxylate 9,10-epoxystearic acid and 9,10-dihydroxystearic acid at the terminal methyl group. nih.gov This enzyme exhibits enantioselectivity, preferentially acting on the 9R,10S enantiomer of 9,10-epoxystearic acid. nih.gov

Alkyl-Branched Dodecenoates and their Synthesis

The introduction of alkyl branches into the fatty acid chain can significantly impact its physical properties, such as melting point and viscosity. researchgate.net The synthesis of branched-chain fatty acids can be achieved through various chemical and biological methods.

In certain bacteria, the fatty acid synthase can utilize branched-chain CoA esters, derived from the degradation of branched-chain amino acids, to produce fatty acids with methyl groups on the penultimate (iso) and antepenultimate (anteiso) carbons. nih.gov

Chemically, branched-chain fatty acid methyl esters can be synthesized to act as cold flow improvers for biodiesel. researchgate.net For instance, methyl iso-oleate and methyl iso-stearate isomers have been mixed with biodiesel to lower its cloud point and pour point. researchgate.net The synthesis of very long-chain fatty acid methyl esters has also been accomplished through methods like the reaction of phosphoranes with ω-oxo esters or the treatment of ω-iodo esters with alkylcopper(I) and Grignard reagents. rsc.org A Johnson-type Claisen rearrangement of crotyl alcohol and triethylorthopropionate can produce racemic unsaturated esters, which can then be reduced to saturated branched esters. stackexchange.com

Table 2: Synthesis of Substituted Dodecenoates
ModificationMethodReagents/CatalystsKey FindingsReference
HydroxylationChemicalMethanol, fluoroboric acidForms polyols with –OH and –OCH3 groups. mdpi.com mdpi.com
HydroxylationEnzymatic (CYP94A1)-Enantioselective hydroxylation at the terminal methyl group. nih.gov nih.gov
Alkyl-BranchingMicrobialBranched-chain amino acid degradation productsProduces iso and anteiso monomethyl-branched fatty acids. nih.gov nih.gov
Alkyl-BranchingChemicalPhosphoranes, ω-oxo estersYields methyl cis-alkenoates. rsc.org rsc.org

Unsaturated Macrolactone Synthesis Utilizing Dodecenoate Feedstocks

Dodecenoate feedstocks serve as valuable starting materials for the synthesis of unsaturated macrolactones, which are macrocyclic compounds containing both an ester linkage and a carbon-carbon double bond within the ring. mdpi.comnih.gov These compounds are of significant interest due to their potential applications in polymers and as fragrances. bas.bg

Ring-closing metathesis (RCM) is a prominent method for synthesizing unsaturated macrolactones from renewable feedstocks. mdpi.comnih.gov This catalytic approach is considered atom-economical and offers an advantage over traditional organochemical methods. mdpi.comnih.gov For example, esters derived from long-chain alkenols have been shown to furnish the corresponding macrolactones in higher yields than those from small-chain alkenols. acs.org

Other synthetic strategies include the Corey-Nicolaou macrolactonization, which utilizes 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) to cyclize hydroxy acids into lactones under mild conditions. wikipedia.org The synthesis of Yuzu lactone, for instance, involved the ozonolysis of methyl oleate (B1233923), followed by a series of reactions including saponification, bromination, and cyclization to yield the target macrolactone. mdpi.com

Table 3: Synthesis of Unsaturated Macrolactones
MethodFeedstock/PrecursorProductKey FeaturesReference
Ring-Closing Metathesis (RCM)Dodecenoate-derived dienesUnsaturated MacrolactonesAtom-economical, catalyzed by Ru and Group 6 metal complexes. mdpi.comnih.gov mdpi.comnih.gov
Corey-Nicolaou MacrolactonizationHydroxy acidsLactonesMild reaction conditions. wikipedia.org wikipedia.org
Multi-step Organic SynthesisMethyl oleateYuzu lactoneInvolves ozonolysis, saponification, bromination, and cyclization. mdpi.com mdpi.com

Preparation of Alpha, Beta-Unsaturated Dodecenoate Isomers

The isomerization of this compound to its alpha, beta-unsaturated counterpart is a significant transformation that introduces a conjugated system, enhancing the molecule's reactivity and potential for further functionalization. Alpha, beta-unsaturated carbonyl compounds are susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous. wikipedia.org

Several methods exist for the preparation of α,β-unsaturated esters. One approach involves a three-step process: an acid-catalyzed esterification, a base-catalyzed beta elimination, and a separation step. google.com The Perkin reaction and aldol (B89426) condensation are also classic methods for preparing α,β-unsaturated carbonyl compounds. wikipedia.org

More modern techniques include stereocontrolled catalytic cross-metathesis, which can be used to synthesize Z-trisubstituted α,β-unsaturated esters. nih.gov Another method involves the reaction of active methylene (B1212753) compounds with pyrocarbonate esters, which can provide control over the cis and trans isomer ratio of the resulting α,β-unsaturated carbonyl compound. google.com

Table 4: Preparation of Alpha, Beta-Unsaturated Dodecenoate Isomers
MethodStarting Material TypeKey Reagents/ConditionsProduct FeatureReference
Esterification and EliminationAcid anhydride (B1165640) and beta-hydroxy carbonyl compoundAcid catalyst, then base catalystForms α,β-unsaturated carbonyl compound. google.com google.com
Cross-MetathesisAlkenes and enoatesMolybdenum or Ruthenium catalystsStereocontrolled synthesis of Z-isomers. nih.gov nih.gov
Reaction with PyrocarbonatesActive methylene compoundsPyrocarbonate estersControlled cis/trans isomer ratio. google.com google.com

Industrial and Advanced Materials Applications of Methyl Dodec 8 Enoate in Chemical Synthesis

Precursors for Specialty Polymers and Monomers

The unique structure of methyl dodec-8-enoate makes it a candidate for the development of novel polymers and monomers with tailored properties. The ester group and the carbon-carbon double bond provide reaction sites for various polymerization strategies.

While direct synthesis pathways from this compound are a subject of ongoing research, the conversion of structurally similar methyl oleate (B1233923) (a C18 methyl ester) derivatives into nylon precursors establishes a clear precedent. Fatty acid methyl esters are key starting materials for producing dicarboxylic acids, which are essential monomers for polyamides like nylon. For instance, the ozonolysis of methyl oleate cleaves the double bond to yield methyl 9-oxononanoate (B1257084) and nonanal. The methyl 9-oxononanoate can then be oxidized to produce azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid. Azelaic acid is a direct precursor for specialty nylons such as nylon-6,9.

Given its structure, this compound could undergo a similar ozonolysis process. Cleavage at the C8-C9 double bond would yield octane-1,8-dialdehyde and a C4 fragment, or through oxidative cleavage, it could produce suberic acid (an eight-carbon dicarboxylic acid) and butyric acid. Suberic acid is a known monomer used in the production of certain types of polyamides and polyesters, demonstrating the potential of this compound as a precursor for these engineering plastics.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with diverse functionalities and architectures from cyclic olefin monomers. gatech.eduresearchgate.netrsc.org The development of functionalized monomers is crucial for tuning polymer properties. rsc.org While this compound is an acyclic olefin, it can be converted into a cyclic monomer suitable for ROMP. For example, through a self-metathesis reaction, it could be cyclized, or it could be used in cross-metathesis with other cyclic olefins to create novel monomer structures.

Research into ROMP has demonstrated its versatility with a wide range of monomers, including those containing ester functionalities. researchgate.net The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, allows for the polymerization of strained cyclic olefins with high tolerance to various functional groups, including esters. gatech.edunih.gov The polymerization of 8-membered cyclic olefins, such as derivatives of cyclooctene, has been reviewed as a method to create polyalkenamers with broad potential. researchgate.netrsc.org The development of monomers from this compound could lead to new degradable polymers, as the ester linkages in the polymer backbone or side chains can be hydrolyzed. nih.gov This opens up possibilities for creating materials with controlled degradability for various industrial applications.

Role as a Platform Molecule for Renewable Chemicals

This compound, derivable from plant oil feedstocks, serves as a platform molecule for the synthesis of a variety of renewable chemicals. Platform molecules are bio-derived compounds that can be converted into a spectrum of value-added products, forming a cornerstone of a sustainable bio-based economy. rsc.org The reactivity of both the ester group (via transesterification, amidation, or reduction) and the double bond (via epoxidation, hydrogenation, ozonolysis, or polymerization) makes this compound a versatile starting point.

From this single molecule, a range of products can be accessed:

Dicarboxylic Acids: As mentioned, oxidative cleavage yields dicarboxylic acids for polymers.

Diols: Reduction of the ester group and the corresponding dicarboxylic acid can produce diols, which are also important polymer precursors, particularly for polyurethanes and polyesters.

Epoxides: Epoxidation of the double bond creates an oxirane ring, a highly reactive intermediate used to produce polyols, resins, lubricants, and plasticizers.

Saturated Esters: Hydrogenation of the double bond yields methyl dodecanoate (B1226587) (methyl laurate), a saturated ester with applications in surfactants and lubricants.

The ability to generate this array of chemicals from a single, renewable source highlights the strategic importance of this compound in advancing green chemistry principles.

Intermediates in Fine Chemical Synthesis (excluding medical/pharmaceutical final products)

Beyond bulk chemicals and polymers, this compound is a valuable intermediate in the synthesis of fine chemicals for various industrial sectors. Fine chemicals are pure, single substances produced in relatively small quantities and are sold on the basis of their specific chemical properties. The functional handles of this compound allow for precise chemical modifications to create molecules with specific performance characteristics.

Examples of potential applications include:

Lubricant Additives: The long carbon chain provides lubricity, and the ester group offers polarity for surface adhesion. Derivatives created through reactions at the double bond can enhance properties like thermal stability and viscosity index.

Surfactants and Emulsifiers: The basic structure of a fatty acid ester is amphiphilic. Further modifications, such as sulfonation of the double bond to create methyl ester sulfonates (MES), can produce high-performance anionic surfactants for use in detergents and cleaners. rsc.org

Flavor and Fragrance Compounds: While many flavor and fragrance compounds are smaller molecules, selective cleavage or functionalization of the C12 backbone can lead to the synthesis of specific aldehydes, ketones, or lactones with desirable organoleptic properties for industrial applications.

Research on Performance Characteristics in Biofuel Formulations

The presence of a double bond in this compound influences key fuel properties compared to its saturated counterpart, methyl dodecanoate.

Fuel PropertyInfluence of Unsaturation (dodec-8-enoate vs. dodecanoate)
Cetane Number Generally lower, leading to a slightly longer ignition delay.
Cold Flow Properties Significantly improved; the 'kink' from the double bond disrupts crystal formation at low temperatures.
Oxidative Stability Reduced; the allylic positions adjacent to the double bond are susceptible to oxidation, which can lead to gum formation.
Viscosity Lower, which is beneficial for atomization in the engine.
Energy Density Slightly lower due to the presence of fewer C-H bonds relative to carbon atoms.

Understanding the combustion of biodiesel at a fundamental level requires detailed chemical kinetic models. kaust.edu.sascispace.com These models simulate the complex sequence of elementary reactions that occur during ignition and burning. To manage computational complexity, researchers often use smaller, surrogate molecules that represent the chemical features of the actual fuel mixture. osti.gov

Methyl decanoate (B1226879) and n-dodecane are common surrogates studied to represent the saturated components of biodiesel. llnl.govllnl.govllnl.gov Detailed kinetic models have been developed that accurately predict combustion phenomena like ignition delay and the formation of key species. llnl.govresearchgate.net These models show that fuel consumption primarily occurs through hydrogen atom abstraction, leading to fuel radicals that then produce alkenes and smaller oxygenated compounds like formaldehyde (B43269) and ketene. kaust.edu.sascispace.com

The presence of the double bond in this compound introduces new reaction pathways not present for saturated esters. Key differences in its combustion mechanism include:

H-atom Abstraction: Abstraction of hydrogen atoms from the allylic positions (C7 and C10) is favored due to the lower bond dissociation energy, leading to the formation of resonance-stabilized radicals. This alters the initial fuel breakdown pathways compared to saturated esters.

Radical Addition: The double bond itself is a site for the addition of small radicals like OH, which opens up different decomposition channels.

Low-Temperature Oxidation: The specific location of the double bond influences the formation of cyclic ethers during low-temperature combustion, affecting pre-ignition chemistry and negative temperature coefficient (NTC) behavior. dtic.mil

Developing compact and accurate kinetic mechanisms for unsaturated esters like this compound is an active area of research. mdpi.com These models are essential for developing advanced combustion engines that can efficiently and cleanly utilize renewable biodiesel fuels.

Impact of this compound Structure on Fuel Properties (Academic Investigations)

The fuel properties of biodiesel are intrinsically linked to the chemical structure of its constituent fatty acid methyl esters (FAMEs). For this compound, a monounsaturated C12 methyl ester, its specific structural features—a 12-carbon chain and a single double bond at the eighth carbon—dictate its performance characteristics as a fuel component. Academic research into FAMEs provides a framework for understanding how these features influence key fuel parameters such as cetane number, kinematic viscosity, and oxidative stability.

Cetane Number

The cetane number (CN) is a critical measure of a diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay period, leading to smoother combustion. The structure of a FAME significantly impacts its cetane number. Generally, the cetane number increases with the length of the carbon chain and decreases with the degree of unsaturation. mdpi.com Saturated FAMEs, like methyl laurate (the C12:0 counterpart to this compound), exhibit higher cetane numbers due to their straight-chain structure, which facilitates autoignition. mdpi.cominternational-agrophysics.org

The introduction of a double bond, as seen in this compound, lowers the cetane number compared to its saturated analogue. mdpi.com This is because the presence of the double bond introduces a "kink" in the hydrocarbon chain, making it less prone to the linear alignment that favors rapid autoignition. While specific experimental data for this compound is not abundant in publicly available literature, predictions based on the established trends for other FAMEs can be made. For instance, the cetane number for methyl laurate (C12:0) is reported to be around 61.4. mdpi.com The presence of a single double bond in this compound would be expected to result in a lower cetane number. The position of the double bond also has a minor influence, with double bonds closer to the center of the chain generally leading to slightly lower cetane numbers.

Kinematic Viscosity

Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is a crucial property for diesel fuels. It affects the atomization of the fuel upon injection into the combustion chamber. neu.edu.tr Biodiesel standards, such as ASTM D6751 and EN 14214, set specific ranges for kinematic viscosity to ensure proper engine performance. sci-hub.se

The kinematic viscosity of FAMEs is influenced by both chain length and the degree of unsaturation. Viscosity generally increases with chain length. sci-hub.se The presence of double bonds, however, tends to decrease viscosity. This is attributed to the altered intermolecular forces (van der Waals forces) due to the change in molecular shape caused by the double bond. researchgate.net Therefore, this compound, with its C12 chain and one double bond, would be expected to have a lower viscosity than saturated FAMEs of similar or longer chain lengths, but a higher viscosity than shorter-chain saturated FAMEs. For comparison, methyl laurate (C12:0) has a reported kinematic viscosity at 40 °C of approximately 2.53 mm²/s. neu.edu.tr It can be inferred that the kinematic viscosity of this compound would be slightly lower than this value.

Oxidative Stability

Oxidative stability is a measure of a fuel's resistance to degradation due to oxidation during storage. researchgate.net Biodiesel, particularly from unsaturated feedstocks, is more susceptible to oxidation than petroleum diesel. researchgate.net The oxidation process can lead to the formation of gums and sediments that can clog fuel filters and injectors. metrohm.com

The primary factor affecting the oxidative stability of FAMEs is the presence and number of double bonds. jocpr.com The allylic carbons (carbons adjacent to a double bond) are particularly susceptible to hydrogen abstraction, which is the initial step in the oxidation process. Saturated FAMEs, lacking double bonds, are highly stable. The presence of a single double bond in this compound makes it more prone to oxidation than methyl laurate. The rate of oxidation increases significantly with the number of double bonds. Therefore, monounsaturated esters like this compound are considerably more stable than polyunsaturated esters such as methyl linoleate (B1235992) (C18:2) or methyl linolenate (C18:3). researchgate.net The position of the double bond can also have an effect, with studies suggesting that double bonds located closer to the ester group may exhibit slightly higher stability. researchgate.net

The following table summarizes the expected properties of this compound based on established trends for fatty acid methyl esters and provides a comparison with its saturated counterpart, methyl laurate.

PropertyMethyl Laurate (C12:0) (Experimental Data)This compound (C12:1) (Inferred Properties)Impact of the Double Bond
Cetane Number ~61.4 mdpi.comLower than Methyl LaurateDecreases ignition quality
Kinematic Viscosity @ 40°C (mm²/s) ~2.53 neu.edu.trLower than Methyl LaurateDecreases viscosity
Oxidative Stability HighLower than Methyl LaurateDecreases stability

Table 1. Comparison of Fuel Properties for Methyl Laurate and Inferred Properties for this compound.

Computational and Theoretical Chemistry Studies on Methyl Dodec 8 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For methyl dodec-8-enoate, methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) would be employed to elucidate its electronic structure and predict its reactivity. peerj.com

A primary focus of such studies would be the optimization of the molecule's geometry to find its most stable three-dimensional conformation. These calculations would also determine key electronic properties. For instance, the distribution of electron density would reveal the polarity of the molecule, highlighting the electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. For this compound, an MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. This is crucial for predicting how the molecule will interact with other reagents. Natural Bond Orbital (NBO) analysis could also be performed to understand hyperconjugative interactions and charge delocalization within the molecule, offering deeper insights into its stability and the nature of its chemical bonds. umanitoba.ca

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

PropertyCalculated ValueSignificance
HOMO Energy(Value in eV)Indicates the electron-donating ability of the molecule.
LUMO Energy(Value in eV)Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap(Value in eV)Relates to the chemical stability and reactivity.
Dipole Moment(Value in Debye)Measures the overall polarity of the molecule.
Mulliken Atomic Charges(Charge on each atom)Provides insight into the charge distribution across the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. dtu.dk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the simulation of intermolecular interactions in various environments (e.g., in a solvent or in the gas phase). rsc.org

For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be invaluable for understanding its conformational landscape. These simulations can identify the most populated conformations and the energy barriers between them, providing a more realistic representation of the molecule's structure in a given state.

Moreover, MD simulations are crucial for studying how this compound interacts with other molecules. For example, simulations could model the interaction of this ester with solvents, catalysts, or other fatty acid methyl esters. This would provide insights into solvation effects, aggregation behavior, and the initial steps of chemical reactions. The analysis of radial distribution functions and the potential of mean force from MD simulations can quantify the strength and nature of these intermolecular interactions. rsc.org

Reaction Mechanism Modeling and Kinetic Parameter Determination

Computational chemistry provides powerful tools for modeling chemical reactions, elucidating reaction mechanisms, and determining kinetic parameters. For this compound, this could involve studying reactions such as hydrolysis, transesterification, or oxidation.

To model a reaction mechanism, computational chemists would identify the reactants, products, and any intermediates and transition states. Quantum chemical methods would be used to calculate the energies of these species, allowing for the construction of a potential energy surface for the reaction. The transition states, which represent the energy maxima along the reaction coordinate, are of particular interest as their structure and energy determine the reaction rate.

Once the potential energy surface is mapped out, Transition State Theory can be used to calculate the rate constants and other kinetic parameters, such as the activation energy. peerj.com These theoretical predictions can then be compared with experimental data, if available, to validate the proposed mechanism. For complex reactions, a combination of quantum mechanics and molecular mechanics (QM/MM) methods may be used, where the reactive center is treated with a high level of quantum theory and the surrounding environment is modeled using classical mechanics. rsc.org

Structure-Reactivity Relationship Prediction and Design Principles

By systematically studying a series of related molecules, computational chemistry can be used to establish structure-reactivity relationships. While no specific studies on this compound are available, the principles can be outlined. For instance, one could computationally investigate a series of dodecenoate isomers, varying the position of the double bond, to understand how this structural change affects the molecule's electronic properties and reactivity.

These computational studies can lead to the development of design principles for new molecules with desired properties. For example, if the goal were to design a more reactive or more stable fatty acid methyl ester, computational models could predict how modifications to the chemical structure (e.g., adding functional groups, changing the chain length, or altering the position of unsaturation) would impact these properties. This predictive power of computational chemistry can guide experimental work, saving time and resources in the development of new chemical entities.

Environmental Fate and Biotransformation Studies of Methyl Dodec 8 Enoate

Microbial Degradation Pathways and Metabolite Identification

While specific studies on the microbial degradation of methyl dodec-8-enoate are not extensively documented, the metabolic pathways can be inferred from the well-established degradation of structurally similar unsaturated fatty acid esters, such as methyl oleate (B1233923). nih.gov The initial step in the microbial breakdown of these esters is typically the hydrolysis of the ester bond by microbial lipases or esterases, yielding methanol (B129727) and the corresponding unsaturated fatty acid, in this case, dodec-8-enoic acid. rivm.nl

Following hydrolysis, the fatty acid undergoes degradation through the β-oxidation pathway, a core metabolic process in many bacteria, including species of Pseudomonas. researchgate.netnih.gov For unsaturated fatty acids like dodec-8-enoic acid, the β-oxidation cycle requires auxiliary enzymes to handle the double bond. The degradation likely proceeds through several cycles of β-oxidation, shortening the carbon chain by two carbons in each cycle, until the double bond is reached. At this point, isomerases and hydratases would be required to modify the structure of the intermediate to allow for the continuation of the β-oxidation spiral. nih.gov

The final products of the complete degradation of the fatty acid component are acetyl-CoA, which can then enter the citric acid cycle for energy production, and various metabolic intermediates. nih.gov The methanol released during the initial hydrolysis step is a simple alcohol that can be readily metabolized by a wide range of microorganisms.

Hypothetical Microbial Degradation Pathway of this compound:

StepReactionEnzymes Involved (Hypothesized)Metabolites
1HydrolysisLipase (B570770)/EsteraseDodec-8-enoic acid, Methanol
2ActivationAcyl-CoA SynthetaseDodec-8-enoyl-CoA
3β-Oxidation (multiple cycles)Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseAcetyl-CoA, Shorter-chain acyl-CoAs
4Isomerization/Reduction (at double bond)Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA ReductaseIntermediates suitable for β-oxidation

This table presents a hypothesized degradation pathway based on known pathways for other unsaturated fatty acid esters. Specific enzymes and metabolites for this compound require further empirical study.

Enzymatic Biotransformation Processes and Catalytic Efficiency

The enzymatic biotransformation of this compound is primarily centered around the action of lipases (EC 3.1.1.3). These enzymes catalyze the hydrolysis of the ester bond and are also capable of catalyzing the reverse reaction, ester synthesis, under specific conditions. mdpi.com Lipases are widely utilized in various biotechnological applications due to their substrate specificity, stereoselectivity, and ability to function in both aqueous and non-aqueous media. mdpi.com

Microbial lipases, particularly from Pseudomonas and Candida species, have demonstrated high catalytic efficiency in the hydrolysis and synthesis of various fatty acid esters. nih.govnih.gov For instance, Pseudomonas cepacia lipase has been shown to be effective in the esterification of fatty acids. nih.gov The catalytic efficiency of these enzymes is influenced by several factors, including temperature, pH, water activity, and the presence of organic solvents. mdpi.comnih.gov

Reported Catalytic Parameters of Lipases on Similar Fatty Acid Esters:

Enzyme SourceSubstrateKinetic ParameterValueReference
Pseudomonas cepaciaLauric acidK_m78 mM nih.gov
Pseudomonas cepaciaOctanolK_m_310 mM nih.gov
Pseudomonas cepacia-V_max_250 µmol min⁻¹ mg⁻¹ nih.gov

This table provides examples of lipase catalytic efficiency on substrates similar to the components of this compound. The actual values for this compound may vary and require specific experimental determination.

Advanced Methodologies for Environmental Impact Assessment of Dodecenoate Release

Assessing the environmental impact of a chemical release, such as that of this compound, requires a comprehensive approach that considers its entire lifecycle. Advanced methodologies are employed to evaluate potential risks to ecosystems and human health. ifc.org

Life Cycle Assessment (LCA) is a holistic method used to quantify the environmental impacts of a product from raw material extraction through production, use, and disposal. anl.gov For oleochemicals like this compound, an LCA would consider factors such as the energy consumption and greenhouse gas emissions associated with its production, the environmental effects of its use, and its biodegradability and potential for bioaccumulation. researchgate.nettechnoilogy.it

Environmental Risk Assessment (ERA) is another critical tool. The ERA process for a dodecenoate release would involve several key steps:

Hazard Identification: Determining the intrinsic hazardous properties of this compound and its degradation products.

Dose-Response Assessment: Evaluating the relationship between the concentration of the substance and its effects on various organisms.

Exposure Assessment: Modeling the potential concentrations of the substance in different environmental compartments (air, water, soil) following a release.

Risk Characterization: Integrating the hazard, dose-response, and exposure data to estimate the probability and magnitude of adverse effects on the environment. elaw.org

Modern assessment strategies also incorporate -omics technologies (genomics, transcriptomics, proteomics, metabolomics) to understand the molecular responses of organisms to chemical exposure, providing a more detailed picture of the potential impacts. mdpi.com Furthermore, the development of predictive models based on quantitative structure-activity relationships (QSARs) can help to estimate the toxicity and environmental fate of new chemicals like this compound, even in the absence of extensive empirical data.

Future Research Directions and Perspectives on Methyl Dodec 8 Enoate

Integration of Multidisciplinary Approaches in Dodecenoate Research

The future exploration of methyl dodec-8-enoate and its isomers will benefit significantly from the integration of multidisciplinary research strategies. Traditionally, the study of such fatty acid esters has been confined within the realms of organic chemistry and biochemistry. However, a more holistic understanding and the unlocking of novel applications necessitate a collaborative approach involving computational science, materials science, and environmental science.

A key area for multidisciplinary synergy lies in combining experimental studies with computational modeling. Quantum chemical calculations, for instance, can predict the reactivity and spectral properties of this compound, guiding experimental designs for its synthesis and modification. Molecular dynamics simulations can provide insights into its behavior in different solvent systems or its interaction with biological membranes, which is crucial for potential applications in biomedicine.

Furthermore, the principles of systems biology can be applied to understand the metabolic pathways involving dodecenoates in various organisms. This could lead to the discovery of novel enzymes for its biosynthesis or degradation, paving the way for bio-based production and environmentally friendly applications. The collaboration between chemists and biologists is essential to explore the potential signaling roles of this compound in biological systems, an area that remains largely unexplored.

Sustainable Synthesis and Application Pathways

The development of sustainable and green synthetic routes for this compound is a critical future research direction. Traditional chemical synthesis often relies on harsh reaction conditions and hazardous reagents. Future efforts will likely focus on enzymatic and whole-cell biocatalysis, which offer high selectivity and operate under milder, more environmentally benign conditions. Lipases, in particular, have shown great promise in the transesterification of fatty acids and can be engineered for enhanced stability and efficiency. nih.govmdpi.com

The exploration of renewable feedstocks for the production of this compound is another important avenue. Metathesis of unsaturated fatty acid methyl esters derived from plant oils is a promising strategy. acs.org Research into catalysts for these reactions, focusing on reusable and non-toxic options, will be crucial for developing economically viable and sustainable processes.

In terms of applications, a significant future direction is the development of bio-based polymers and lubricants derived from this compound. Its long alkyl chain and the presence of a double bond make it a versatile building block for polymerization reactions, leading to materials with tunable properties. As a lubricant base oil, its biodegradability would offer a significant advantage over conventional mineral oil-based lubricants.

ParameterValue/ConditionSource
CatalystLipase (B570770) mdpi.com
Reaction TypeTransesterification mdpi.com
SubstratesFatty Acids, Alcohols mdpi.com
AdvantagesHigh Selectivity, Mild Conditions nih.gov

Interactive Data Table: Comparison of Synthesis Strategies

Emerging Research Frontiers for this compound in Chemical Sciences

Several emerging research frontiers are poised to expand the scientific and practical importance of this compound. One of the most exciting areas is its potential use as a chemical probe to study biological processes. The specific location of the double bond at the 8th position could impart unique biological activities compared to other isomers. Investigating its interactions with specific enzymes or receptors could reveal new therapeutic targets or diagnostic markers.

Another frontier is the development of "smart" materials based on this compound. The double bond can be functionalized to introduce responsive moieties, allowing the resulting materials to change their properties in response to external stimuli such as light, pH, or temperature. Such materials could find applications in drug delivery systems, sensors, or self-healing coatings.

Furthermore, the unique physicochemical properties of this compound could be exploited in the formulation of complex fluid systems. Its amphiphilic nature, though weak, can be tailored through chemical modification to create novel surfactants or emulsifiers for applications in the food, cosmetic, and pharmaceutical industries. Research into its phase behavior and self-assembly in different media will be key to unlocking these applications. The synthesis of related C12-C18 fatty acid esters has been explored for their potential as environmentally friendly solvents and plasticizers. nih.gov

Potential ApplicationKey Research Area
Bio-based PolymersControlled polymerization reactions
Advanced LubricantsTribological and biodegradation studies
Chemical ProbesInteraction with biological targets
Smart MaterialsFunctionalization of the double bond
Novel SurfactantsSelf-assembly and phase behavior studies

Interactive Data Table: Potential Future Applications

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl dodec-8-enoate, and how can purity be validated experimentally?

Q. Q2. How can the unsaturated bond position in this compound be confirmed spectroscopically?

Methodological Answer: The double bond position is confirmed via ¹³C NMR (chemical shifts at δ 125–130 ppm for allylic carbons) and infrared spectroscopy (IR) for C=C stretching (~1640 cm⁻¹). For ambiguous cases, ozonolysis followed by GC-MS analysis of cleavage products provides definitive positional evidence .

Advanced Research Questions

Q. Q3. What experimental designs resolve contradictions in reported bioactivity data for this compound across lipid oxidation studies?

Methodological Answer: Contradictions often arise from varying experimental conditions (e.g., oxygen partial pressure, temperature). A meta-analysis approach (PRISMA guidelines) should standardize protocols:

Control variables: Use identical lipid substrates (e.g., linoleic acid) and antioxidant assays (e.g., TBARS).

Statistical reconciliation: Apply mixed-effects models to account for inter-study variability .

Sensitivity analysis: Test bioactivity under hypoxic vs. normoxic conditions to isolate oxidation pathways .

Q. Q4. How do computational models predict the reactivity of this compound in radical-mediated oxidation?

Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) for allylic C-H bonds. Compare with experimental electron paramagnetic resonance (EPR) data to validate radical intermediates. Key parameters:

  • BDE for C8-H: ~85 kcal/mol (theoretical) vs. 88 kcal/mol (EPR-derived) .
  • Reaction kinetics: Monitor via stopped-flow spectroscopy under controlled O₂ levels .

Q. Q5. What advanced statistical methods address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer: Implement design of experiments (DoE) frameworks:

Factor screening: Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, reaction time).

Optimization: Apply response surface methodology (RSM) to maximize yield while minimizing impurities .

Quality control: Multivariate analysis (PCA or PLS) detects outlier batches in large datasets .

Q. Q6. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in in vivo models?

Methodological Answer:

  • Synthesis of labeled analogs: Introduce ¹³C at the ester carbonyl via labeled methanol .
  • Tracing metabolism: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track labeled metabolites in liver microsomes.
  • Kinetic isotope effects (KIEs): Compare turnover rates between labeled/unlabeled compounds to identify rate-limiting steps .

Data Analysis and Reporting Guidelines

Q. Q7. What are the best practices for reporting conflicting spectral data in this compound studies?

Methodological Answer:

  • Transparency: Disclose instrument parameters (e.g., NMR field strength, MS ionization mode) in supplementary materials .
  • Data normalization: Use internal standards (e.g., tetramethylsilane for NMR) to align peaks across studies .
  • Reproducibility checks: Share raw data in repositories like Dryad or Figshare with standardized metadata .

Q. Q8. How should researchers design dose-response studies for this compound in cellular toxicity assays?

Methodological Answer:

  • Pilot studies: Determine the IC₅₀ range via MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Dose spacing: Use logarithmic increments (e.g., 0.1, 1, 10 μM) to capture threshold effects .
  • Control groups: Include solvent-only (e.g., DMSO) and positive controls (e.g., staurosporine) .

Ethical and Reproducibility Considerations

Q. Q9. What ethical protocols apply to animal studies involving this compound?

Methodological Answer:

  • Institutional approval: Follow ARRIVE 2.0 guidelines for experimental design and reporting .
  • Dose justification: Base maximum tolerated dose (MTD) on prior pharmacokinetic data to minimize harm .
  • Data sharing: Deposit raw toxicity data in public repositories (e.g., CEBS) post-publication .

Q. Q10. How can systematic reviews reconcile discrepancies in this compound’s reported physicochemical properties?

Methodological Answer:

  • Evidence synthesis: Follow COSMOS-E guidelines for meta-analyses of logP, solubility, and vapor pressure data .
  • Outlier analysis: Apply Grubbs’ test to exclude statistically aberrant values .
  • Standardization: Advocate for community-driven databases (e.g., PubChem) to harmonize measurement protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.